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Compound of Interest

Compound Name: CPD-1224

Cat. No.: B10857977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, function, and

experimental validation of CPD-1224, a potent and orally bioavailable proteolysis targeting

chimera (PROTAC) designed to degrade the anaplastic lymphoma kinase (ALK) fusion protein.

CPD-1224 represents a significant advancement in the pursuit of therapies for ALK-driven

cancers, particularly those harboring resistance mutations to conventional kinase inhibitors.

Core Structure and Physicochemical Properties
CPD-1224 is a heterobifunctional molecule that links an ALK inhibitor to a ligand for the E3

ubiquitin ligase cereblon (CRBN). This unique architecture facilitates the recruitment of the

ubiquitin-proteasome system to the ALK protein, leading to its targeted degradation.

The full chemical name for CPD-1224 is 5-{3-[(4-{4-[(5-Chloro-4-{[2-(propane-2-

sulfonyl)phenyl]amino}pyrimidin-2-yl)amino]-5-methoxy-2-methylphenyl}piperidin-1-

yl)methyl]azetidin-1-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione.[1] Its

fundamental properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10857977?utm_src=pdf-interest
https://www.benchchem.com/product/b10857977?utm_src=pdf-body
https://www.benchchem.com/product/b10857977?utm_src=pdf-body
https://www.benchchem.com/product/b10857977?utm_src=pdf-body
https://www.benchchem.com/product/b10857977?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11827123/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 2891620-68-9 [2][3]

Molecular Formula C43H47ClN8O7S [3][4]

Molecular Weight 855.41 g/mol [4]

cLogP 6.9 [1]

Mechanism of Action: Targeted Protein Degradation
CPD-1224 functions as a catalytic degrader of the EML4-ALK oncogenic fusion protein.[2][5]

By simultaneously binding to both ALK and cereblon, it forms a ternary complex that induces

the ubiquitination and subsequent proteasomal degradation of ALK. This mechanism is distinct

from traditional ALK inhibitors that only block the kinase activity. A key advantage of this

degradation-based approach is its efficacy against ALK mutants that are resistant to kinase

inhibitors, including the highly recalcitrant L1196M/G1202R double mutant.[4][5][6]
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Figure 1: Mechanism of action of CPD-1224.

In Vitro and In Vivo Efficacy
CPD-1224 has demonstrated potent and selective degradation of both wild-type and mutant

forms of EML4-ALK. This translates to significant anti-proliferative activity in cancer cell lines

and tumor growth inhibition in mouse models.
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Quantitative In Vitro Data
Parameter EML4-ALK WT EML4-ALK Mutants Reference

DC50 5.4 nM < 100 nM [5]

logGI50

Potent activity against

various mutants,

including

L1196M/G1202R

Superior to

conventional inhibitors
[1]

Pharmacokinetic and In Vivo Data
Parameter Value Species Reference

Oral Bioavailability 28% Mouse [1][2]

In Vivo Efficacy

Significant tumor

growth inhibition in a

xenograft model (10

mg/kg, twice daily)

Mouse [1][2]

Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of

CPD-1224, based on the methodologies described in the primary literature.

Synthesis of CPD-1224
The synthesis of CPD-1224 involves a multi-step process culminating in a reductive amination

reaction.
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Figure 2: Final step in the synthesis of CPD-1224.

Detailed Protocol: To a mixture of 1-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-5-yl]azetidine-

3-carbaldehyde (500 mg, 1.25 mmol) and the corresponding amine (705 mg, 1.25 mmol) in

DMF (5 mL), sodium triacetoxyborohydride (792 mg, 3.74 mmol) was added. The reaction

mixture was stirred at 15 °C for 2 hours. Upon completion, the reaction mixture was filtered,

and the filtrate was concentrated to yield CPD-1224.[1]

In Vivo Xenograft Study
Animal Model: Ba/F3 cell xenograft model in mice.[1]
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Dosing: CPD-1224 was administered orally at a dose of 10 mg/kg twice a day for 15 days.[1][3]

Analysis: Tumor growth was monitored throughout the study. At the end of the treatment period,

tumors were harvested to assess the levels of total ALK and phosphorylated ALK (p-ALK) via

Western blotting.[1][3]

Results: The administration of CPD-1224 led to a significant reduction in both total and

phosphorylated ALK levels in the tumors, which correlated with the inhibition of tumor growth.

[1][3]

Conclusion
CPD-1224 is a promising catalytic degrader of the EML4-ALK fusion protein, demonstrating

significant potential for the treatment of ALK-positive cancers, including those that have

developed resistance to existing therapies. Its oral bioavailability and potent in vivo efficacy

make it a strong candidate for further preclinical and clinical development. This technical guide

provides a foundational understanding of its structure, mechanism, and the experimental basis

for its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [CPD-1224: A Technical Guide to a Next-Generation ALK
Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857977#cpd-1224-structure-and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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